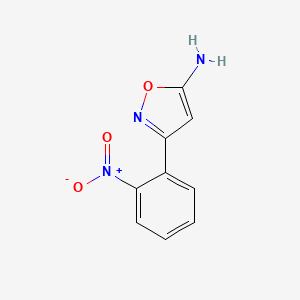

3-(2-Nitrophenyl)isoxazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-nitrophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-9-5-7(11-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHKBNBCSNXZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610160 | |

| Record name | 3-(2-Nitrophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887591-67-5 | |

| Record name | 3-(2-Nitrophenyl)-5-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887591-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Nitrophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Nitrophenyl Isoxazol 5 Amine and Analogous Isoxazole Systems

Classical and Contemporary Approaches to Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring, a key five-membered heterocycle, is accomplished through several reliable synthetic routes. These methods include 1,3-dipolar cycloaddition reactions, condensation and cyclocondensation reactions, and cycloisomerization strategies.

1,3-Dipolar Cycloaddition Reactions

One of the most powerful and widely employed methods for isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.gov This reaction forms the isoxazole ring in a single step with high efficiency.

Nitrile oxides are typically generated in situ from various precursors to avoid their dimerization. maynoothuniversity.ie Common methods for generating these reactive intermediates include the dehydrohalogenation of hydroxamoyl halides, often using a base, and the oxidation of aldoximes. mdpi.comresearchgate.net For instance, the oxidation of aldoximes using reagents like chloramine-T or (diacetoxyiodo)benzene provides a cost-effective and efficient way to produce nitrile oxides for subsequent cycloaddition reactions. maynoothuniversity.ieresearchgate.net Once generated, the nitrile oxide acts as a 1,3-dipole that readily reacts with a dipolarophile, such as an alkyne, to form the isoxazole ring. mdpi.comtandfonline.com The reaction is versatile and tolerates a range of functional groups on both the nitrile oxide and the alkyne. rsc.org

A variety of precursors can be used for the in situ generation of nitrile oxides, as summarized in the table below.

| Precursor | Reagent/Condition | Reference |

| Aldoximes | Chloramine-T | maynoothuniversity.ie |

| Hydroxamoyl Chlorides | Base (e.g., triethylamine) | beilstein-journals.org |

| Aldoximes | (Diacetoxyiodo)benzene | researchgate.net |

| Nitroalkanes | Dehydration | nih.gov |

The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical alkyne is a crucial aspect, determining the substitution pattern of the resulting isoxazole. In many cases, the reaction of a nitrile oxide with a terminal alkyne regioselectively yields the 3,5-disubstituted isoxazole. maynoothuniversity.ie However, the regiochemical outcome can be influenced by steric and electronic factors of the substituents on both the nitrile oxide and the alkyne. mdpi.com

For instance, the use of ruthenium catalysts can reverse the typical regioselectivity of the cycloaddition between nitrile oxides and electron-rich alkynes, leading to the formation of 4-heterosubstituted isoxazoles. acs.orgresearchgate.net This catalytic approach overrides the inherent polarity of the nitrile oxide. acs.orgresearchgate.net In the context of synthesizing 3-(2-nitrophenyl)isoxazol-5-amine, a cycloaddition reaction would likely involve a 2-nitrophenylnitrile oxide and an alkyne bearing a protected amino group or a precursor. The regioselectivity would need to be controlled to ensure the desired 3,5-substitution pattern.

Condensation and Cyclocondensation Reactions for Isoxazole Scaffold Construction

Condensation reactions provide an alternative and classical route to the isoxazole core. A common method involves the reaction of a β-dicarbonyl compound, such as a β-ketoester, with hydroxylamine (B1172632). beilstein-journals.orgnih.gov This reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring. nih.gov The specific regioisomer formed can depend on the reaction conditions, particularly the pH. youtube.com

For the synthesis of 5-aminoisoxazoles, a variation of this method involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine. researchgate.net Another approach is the one-pot, three-component condensation of an aryl aldehyde, hydroxylamine hydrochloride, and a ketoester, which can be catalyzed by various reagents in an aqueous medium. nih.gov These condensation methods are valuable for constructing isoxazoles with specific substitution patterns that may be challenging to achieve through cycloaddition.

The following table summarizes various condensation approaches for isoxazole synthesis.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| β-Ketoesters and hydroxylamine | Basic or acidic conditions | Isoxazol-5-ones or 3-hydroxyisoxazoles | youtube.com |

| Chalcones and hydroxylamine hydrochloride | Alkaline medium | 3,5-Disubstituted isoxazoles | nih.gov |

| Primary nitro compounds and dipolarophiles | Base-catalyzed | Substituted isoxazoles | unifi.it |

| Aldehydes, hydroxylamine, and ketoesters | Various catalysts (e.g., potassium phthalimide) | 4H-isoxazol-5-ones | nih.gov |

Cycloisomerization Strategies in Isoxazole Assembly

Cycloisomerization reactions of appropriately functionalized acyclic precursors offer another modern approach to isoxazole synthesis. A notable example is the gold-catalyzed cycloisomerization of α,β-acetylenic oximes, which can selectively produce 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under mild conditions. organic-chemistry.org This method is advantageous for its high atom economy and the ability to control the substitution pattern of the isoxazole ring. Similarly, palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides provides access to functionalized isoxazoles. acs.org

Strategic Installation and Functionalization of the 2-Nitrophenyl Group

The introduction of the 2-nitrophenyl group at the 3-position of the isoxazole ring is a key step in the synthesis of the target compound. In the context of the 1,3-dipolar cycloaddition pathway, this would be achieved by using 2-nitrobenzaldoxime as the precursor for the corresponding 2-nitrophenylnitrile oxide.

For condensation-based syntheses, a β-ketoester or a related precursor bearing a 2-nitrophenyl group would be required. The synthesis of such precursors can be achieved through standard organic transformations. For example, the Claisen condensation of an appropriate acetophenone derivative could yield the necessary β-dicarbonyl compound.

The synthesis of various heterocycles containing a 2-nitrophenyl group has been reported, often involving the cyclocondensation of a precursor that already contains this moiety. researchgate.net The nitro group itself can serve as a functional handle for further transformations if desired, although for the target compound, it is a required substituent. The presence of the nitro group may influence the reactivity of the precursors and the conditions required for the cyclization reactions.

Precursor Synthesis and Orthogonal Protection Strategies for Nitrophenyl Moieties

The synthesis of the target compound necessitates precursors bearing the 2-nitrophenyl moiety. A common strategy for forming the 3-arylisoxazole core involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. For the title compound, a plausible precursor would be a β-keto nitrile or a β-keto ester containing the 2-nitrophenyl group.

In complex syntheses, the presence of other reactive functional groups on the nitrophenyl ring or elsewhere in the molecule requires the use of protecting groups. Orthogonal protection is a critical strategy, allowing for the selective removal of one protecting group in the presence of others. emerginginvestigators.org For nitrophenyl-containing intermediates, which are sensitive to certain reductive conditions, the choice of protecting groups is crucial. Photolabile protecting groups, such as the 2-(2-nitrophenyl)propoxy-carbonyl (NPPOC) group, offer a mild deprotection method using light, which avoids harsh chemical reagents that could affect the nitro group. biosyn.com Base-labile groups like 4-nitrophenyl carbonates and carbamates also provide an orthogonal approach, as they can be cleaved under mild basic conditions that are often compatible with other protecting groups and the nitro functionality. emerginginvestigators.orgemerginginvestigators.org The (2-Nitrophenyl)acetyl (NPAc) group is another option, selectively removed with Zn/NH₄Cl, offering orthogonality with common protecting groups like silyl ethers and Fmoc. acs.org

Table 1: Orthogonal Protecting Group Strategies for Nitrophenyl-Containing Intermediates

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

|---|---|---|---|

| 2-(2-Nitrophenyl)propoxy-carbonyl | NPPOC | UV Light | Acid-labile (e.g., Boc), Base-labile groups |

| 4-Nitrophenyl carbonate/carbamate | - | Mild base (e.g., pH > 10) | Acid-labile (e.g., Boc), photolabile groups |

Direct Arylation Approaches at the Isoxazole C-3 Position

Direct C-H arylation has emerged as a powerful tool for forming carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. beilstein-journals.org While direct arylation of isoxazoles at the C-5 position is well-documented, functionalization at the C-3 position is less common and presents unique challenges. nih.govresearchgate.net

Palladium-catalyzed C-H activation is the most common approach. The regioselectivity of the arylation (C-3 vs. C-5) is influenced by the directing ability of substituents on the isoxazole ring, the catalyst system, and the reaction conditions. For a substrate like 5-aminoisoxazole, direct arylation at the C-3 position would require overcoming the inherent reactivity of the C-5 position. This might be achieved through the use of specific ligands that favor the steric or electronic environment of the C-3 C-H bond or by temporarily blocking the C-5 position. While direct C-3 arylation of a 5-aminoisoxazole is challenging, an alternative strategy involves the direct arylation of an isoxazole unsubstituted at C-3 and C-5, which can sometimes lead to mixtures of C-5 mono-arylated and C-4,C-5 di-arylated products. researchgate.net

Table 2: Representative Catalyst Systems for Direct Arylation of Azoles

| Catalyst | Ligand | Base | Solvent | Position Arylated |

|---|---|---|---|---|

| Pd(OAc)₂ | None | K₂CO₃ | Anisole | C-5 (Imidazoles) nih.gov |

| PdCl₂(MeCN)₂ | DPPBz | AgF | DMA | C-5 (Isoxazoles) researchgate.net |

Derivatization and Introduction of the 5-Amino Functionality

Methodologies for Amine Group Incorporation at Isoxazole C-5

Several synthetic routes allow for the introduction of an amino group at the C-5 position of the isoxazole ring. These methods can be broadly categorized into two approaches: cyclization of precursors that already contain the nitrogen atom destined for the C-5 amine, or post-cyclization amination of a preformed isoxazole ring.

One of the most common methods involves the cyclization of a β-ketonitrile with hydroxylamine. google.com In this approach, the nitrile nitrogen becomes the exocyclic amino group of the resulting 5-aminoisoxazole. This method is highly efficient for producing a wide range of 3-substituted-5-aminoisoxazoles. Another strategy involves a calcium-catalyzed elimination-cyclization reaction with N-acyl-N,O-acetals and isocyanides, which provides a rapid and high-yielding route to densely functionalized 5-aminooxazoles, a methodology with potential applicability to isoxazoles. nih.govnih.gov

Post-cyclization methods typically involve the nucleophilic substitution of a suitable leaving group at the C-5 position. For instance, a 5-haloisoxazole can be reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to furnish the 5-aminoisoxazole.

Post-Cyclization Functionalization of the Amino Moiety

Once the 5-aminoisoxazole core is assembled, the amino group can be further derivatized to introduce additional complexity. Standard functionalization reactions such as acylation, sulfonylation, and alkylation can be readily performed.

More advanced modifications can be achieved using modern cross-coupling techniques. For example, the Buchwald-Hartwig amination reaction allows for the N-arylation of the amino group. This palladium-catalyzed reaction couples the 5-aminoisoxazole with aryl halides or triflates to form 5-(aryl)aminoisoxazoles, providing a powerful method for creating structural diversity. mdpi.com

Table 3: Selected Reactions for Functionalization of the 5-Amino Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Acylation | Acyl chloride, Base | N-(isoxazol-5-yl)amide |

| Sulfonylation | Sulfonyl chloride, Base | N-(isoxazol-5-yl)sulfonamide |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-alkyl-isoxazol-5-amine |

Emerging Synthetic Paradigms for Isoxazole Derivatives

Transition Metal-Catalyzed Reactions in Isoxazole Synthesis (e.g., Palladium-Catalyzed Methods)

Transition metal catalysis has become indispensable in modern heterocyclic chemistry, enabling the efficient and selective synthesis of complex structures like isoxazoles. researchgate.net Palladium-catalyzed reactions, in particular, have been pivotal for both the construction and functionalization of the isoxazole ring. rsc.orgpku.edu.cn

Palladium catalysts are extensively used in cross-coupling reactions to build the carbon framework of isoxazole precursors. For example, Sonogashira coupling of an aroyl chloride with an alkyne can generate an alkynone intermediate, which upon cyclocondensation with hydroxylamine, yields a 3-arylisoxazole. mdpi.com This sequence can be performed in a one-pot, multi-component fashion, significantly improving synthetic efficiency. mdpi.com

Furthermore, palladium catalysis is central to the direct C-H functionalization of the isoxazole ring, as discussed previously. Palladium-catalyzed direct arylation at the C-5 position with aryl iodides is a well-established method for synthesizing 5-arylisoxazoles. nih.govresearchgate.net These reactions often employ a palladium(II) catalyst in conjunction with a ligand and an oxidant or base to facilitate the C-H activation and cross-coupling cycle. The development of these methods provides a more sustainable and efficient alternative to traditional multi-step syntheses requiring pre-functionalized starting materials. researchgate.net

Table 4: Overview of Palladium-Catalyzed Reactions in Isoxazole Chemistry

| Reaction Name | Description | Application Example |

|---|---|---|

| Sonogashira Coupling | Pd-catalyzed coupling of a terminal alkyne and an aryl/vinyl halide. | Synthesis of alkynone precursors for isoxazole cyclization. mdpi.com |

| Suzuki Coupling | Pd-catalyzed coupling of an organoboron compound with an aryl/vinyl halide. | Arylation of a halo-isoxazole to form an aryl-isoxazole. |

| Direct C-H Arylation | Pd-catalyzed coupling of an aryl halide directly with a C-H bond of the isoxazole ring. | Selective synthesis of 5-arylisoxazoles from isoxazoles and aryl iodides. nih.govresearchgate.net |

| Buchwald-Hartwig Amination | Pd-catalyzed N-arylation of amines. | Post-cyclization N-arylation of a 5-aminoisoxazole. mdpi.com |

Development of Metal-Free and Environmentally Benign Synthetic Routes

The synthesis of isoxazole derivatives has traditionally relied on methods that can be costly, toxic, and generate significant waste, particularly those employing metal catalysts like Cu(I) or Ru(II). nih.gov Consequently, the development of metal-free and environmentally benign synthetic routes has become a significant focus in green chemistry. nih.govnih.govrsc.org These modern approaches aim to reduce environmental impact by utilizing safer solvents, minimizing waste, and improving energy efficiency.

A prominent green strategy involves the use of water as a reaction medium, which is an environmentally benign solvent. daneshyari.comnih.gov For instance, a series of 5-arylisoxazole derivatives have been synthesized by reacting 3-(dimethyl-amino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water without any catalyst. nih.gov This method offers mild reaction conditions, high yields, and a simpler work-up process. nih.gov Another aqueous-based method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, where the nitrile oxides are generated in situ from aldoximes using an environmentally friendly oxidant system in water. daneshyari.com

Ultrasound irradiation has emerged as another effective technique for promoting the synthesis of isoxazoles in an eco-friendly manner. nih.govarkat-usa.org Sonochemistry offers enhanced reaction efficiency, reduced energy consumption, and improved yields. nih.gov This method can significantly accelerate reaction kinetics, minimize the formation of byproducts, and allow for the use of green solvents or even solvent-free conditions. nih.govarkat-usa.org For example, the synthesis of 3-alkyl-5-aryl isoxazoles has been achieved under ultrasound radiation without a catalyst, highlighting advantages such as easier work-up, mild conditions, and shorter reaction times. nih.gov

The use of natural and biodegradable catalysts is another cornerstone of green synthetic strategies for isoxazoles. Lemon juice, a natural acid, has been successfully employed as a catalyst in the ultrasonic-assisted reaction of substituted aldehydes, ethyl acetoacetate, and hydroxylamine to produce isoxazolone derivatives. arkat-usa.org This approach eliminates the need for hazardous chemical solvents and catalysts. arkat-usa.org

Hypervalent iodine compounds are also utilized as low-toxic, environmentally benign reagents in isoxazole synthesis. mdpi.com They can be used in catalytic amounts for the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes to efficiently produce fused isoxazole and isoxazoline (B3343090) heterocycles. mdpi.com This method is robust and avoids the need for excess oxidants or high temperatures. mdpi.com

| Green Synthetic Approach | Key Features | Reactants/Catalysts | Example Products | Reference |

|---|---|---|---|---|

| Aqueous Media Synthesis | Catalyst-free, mild conditions, high yields, easy work-up. | 3-(dimethyl-amino)-1-arylprop-2-en-1-ones, hydroxylamine hydrochloride. | 5-arylisoxazole derivatives. | nih.gov |

| Ultrasound Irradiation | Catalyst-free, shorter reaction time, high yields, mild conditions. | Varies; can be used with different starting materials. | 3-alkyl-5-aryl isoxazoles. | nih.gov |

| Natural Acid Catalysis | Solvent-free, eco-friendly, accelerated reaction rates under ultrasound. | Substituted aldehydes, ethyl acetoacetate, hydroxylamine, lemon juice. | Isoxazolone derivatives. | arkat-usa.org |

| Hypervalent Iodine Catalysis | Low-toxic reagent, efficient, no need for excess oxidant or heat. | Alkyne- or alkene-tethered aldoximes, hypervalent iodine species. | Fused isoxazoles and isoxazolines. | mdpi.com |

Multicomponent Reaction Protocols for Advanced Isoxazole Structures

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for synthesizing complex molecular architectures from simple starting materials in a single step. ufms.brscielo.brresearchgate.net These one-pot reactions are advantageous as they reduce reaction times, minimize waste, and simplify purification processes, aligning with the principles of green chemistry. ufms.brscispace.com MCRs have been extensively developed for the synthesis of a diverse range of isoxazole derivatives, particularly 3,4-disubstituted isoxazol-5(4H)-ones. ufms.brpreprints.org

A common MCR for isoxazole synthesis involves the condensation of an aldehyde, a β-keto ester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. ufms.brscispace.compreprints.org The versatility of this reaction allows for the use of various substituted aldehydes and β-keto esters to generate a library of isoxazole derivatives. preprints.org The efficiency and outcome of these reactions are often influenced by the choice of catalyst and solvent.

Numerous catalysts have been explored to facilitate these MCRs. Organocatalysts like 2-Hydroxy-5-sulfobenzoic acid and tartaric acid have been used effectively in aqueous media at room temperature. ufms.br Natural catalysts, including various fruit juices such as Cocos nucifera L. (coconut), Solanum lycopersicum L. (tomato), and Citrus limetta (sweet lime) juice, have proven to be simple, eco-friendly, and efficient media for these reactions, often providing high yields in short reaction times. scispace.comresearchgate.net Ionic liquids have also been employed as catalysts, offering yields ranging from 20% to 96% for the synthesis of isoxazol-5(4H)-one derivatives. scielo.br Furthermore, propylamine-functionalized cellulose has been utilized as an effective catalyst in water, highlighting the move towards recyclable and benign catalytic systems. preprints.org

The choice of solvent also plays a critical role, with many studies examining solvents like DMSO, ethanol, dioxane, and water. ufms.br Water has consistently been identified as the optimal solvent in many protocols, enhancing the green profile of the synthesis. ufms.br

These MCR protocols not only provide access to relatively simple isoxazole structures but can also be integrated into more complex sequences. For example, MCRs have been combined with modular "Click" chemistry to develop libraries of triazole-appended isoxazole scaffolds, demonstrating their power in creating advanced and potentially bioactive molecules. researchgate.net

| Catalyst/Medium | Reactants | Reaction Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Tartaric Acid | Aromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride. | Water, Room Temperature. | Isoxazolone derivatives. | Good | ufms.br |

| 2-Hydroxy-5-sulfobenzoic acid | Substituted aldehydes, ethyl acetoacetate, hydroxylamine hydrochloride. | Aqueous medium, Room Temperature. | Disubstituted isoxazolone derivatives. | Not specified | ufms.br |

| Acidic Ionic Liquid | Aldehydes, β-keto ester, hydroxylamine hydrochloride. | Not specified | Isoxazol-5(4H)-one derivatives. | 20-96% | scielo.br |

| Fruit Juices (e.g., Citrus limetta) | Substituted aldehydes, methyl acetoacetate, hydroxylamine hydrochloride. | Room Temperature. | Substituted isoxazoles. | Up to 95% | scispace.com |

| Propylamine-functionalized cellulose | Aryl/heteroaryl aldehydes, β-keto esters, hydroxylamine hydrochloride. | Water, Room Temperature. | 3,4-disubstituted isoxazol-5(4H)-ones. | Good to high | preprints.org |

Chemical Reactivity and Transformation Pathways of 3 2 Nitrophenyl Isoxazol 5 Amine

Intrinsic Reactivity of the Isoxazole (B147169) Heterocycle

The isoxazole ring is an aromatic five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. researchgate.netchemenu.com This arrangement confers a unique set of properties, balancing aromatic stability with a susceptibility to specific ring-opening reactions. researchgate.net

Understanding Ring Stability and Susceptibility to Cleavage Reactions

The isoxazole ring exhibits a degree of aromaticity, which provides it with considerable stability under many synthetic conditions. This stability allows for the manipulation of substituents on the ring without its degradation. researchgate.net However, the inherent weakness of the N-O bond makes the isoxazole ring prone to cleavage under certain reductive or basic conditions. researchgate.net

This susceptibility to cleavage is a key feature of isoxazole chemistry, allowing the ring to serve as a masked form of various difunctionalized compounds. researchgate.net Reductive cleavage of the N-O bond, often achieved through catalytic hydrogenation or with metal complexes, can yield enamino ketones. nih.gov These intermediates can be further converted to valuable building blocks like 1,3-diketones or β-ketoamides. nih.gov The stability and cleavage of the isoxazole ring are influenced by the nature and position of its substituents.

Photochemical activation also provides a pathway for isoxazole ring transformations. The intrinsic photoreactivity of the isoxazole N-O bond can lead to the formation of reactive intermediates like nitrenes and azirines upon UV irradiation, which can be harnessed for applications such as photo-crosslinking in chemical biology. nih.gov

Regioselective Functionalization of the Isoxazole Ring (C-3, C-4, C-5 Positions)

The functionalization of the isoxazole ring can be directed to its three carbon positions (C-3, C-4, and C-5), with the regioselectivity of these reactions being a critical aspect for synthetic utility.

C-3 Position: The C-3 position is often established during the synthesis of the isoxazole ring itself, for instance, through the reaction of a nitrile oxide with an alkyne. vulcanchem.com In the case of 3-(2-Nitrophenyl)isoxazol-5-amine, the 2-nitrophenyl group is situated at this position.

C-4 Position: The C-4 position of isoxazoles can be functionalized through various methods. For example, 3-(2-nitrophenyl)isoxazole can be cleanly converted to 4-bromoisoxazole (B1274380) using bromine in carbon tetrachloride. nih.gov Palladium-catalyzed C-H bond functionalization has also been extensively used for the C-4 arylation of 3,5-disubstituted isoxazoles. researchgate.net

C-5 Position: The C-5 position, bearing the amine group in the title compound, is also a site for functionalization. The amine group itself can be derivatized through reactions like acylation and sulfonylation. vulcanchem.com For instance, reaction with acyl chlorides forms the corresponding amides, and bis-sulfonylation with mesyl chloride can yield spirocyclic analogs. vulcanchem.com In isoxazoles with an unsubstituted C-5 position, direct arylation can be achieved under palladium catalysis. researchgate.net

The regioselectivity of these functionalizations can be controlled by the choice of reagents, catalysts, and the existing substitution pattern on the isoxazole ring. nih.govrsc.org For example, in isoxazoles with unsubstituted C-4 and C-5 positions, palladium-catalyzed reactions with aryl bromides can lead to a double C-H bond arylation, yielding C-4,C-5-diarylated products. researchgate.net

Transformations Involving the 2-Nitrophenyl Moiety

The 2-nitrophenyl group attached to the isoxazole ring is a key functional handle that enables a range of powerful chemical transformations, primarily centered around the reduction of the nitro group.

Reductive Processes of the Nitro Group

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, providing a route to the corresponding aniline (B41778). acs.orgmasterorganicchemistry.com This process involves a six-electron reduction that can proceed through nitroso and hydroxylamine (B1172632) intermediates. nih.gov A variety of reagents and conditions can be employed for this purpose, with the choice often dictated by the need for chemoselectivity in the presence of other functional groups. masterorganicchemistry.comresearchgate.net

Catalytic hydrogenation is a common and efficient method for reducing nitro groups. wikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are frequently used with hydrogen gas. masterorganicchemistry.comwikipedia.org

A critical challenge in the chemistry of this compound is achieving the selective reduction of the nitro group without causing the cleavage of the labile isoxazole ring. This chemo-selectivity is highly dependent on the reaction conditions. While some reductive conditions, like using H₂/Pd-C, can lead to the simultaneous reduction of the nitro group and cleavage of the isoxazole ring, other methods have been developed to favor only the nitro reduction. nih.gov

Recent advancements have focused on developing highly chemoselective methods. For example, iron-based catalysts with hydrazine (B178648) hydrate (B1144303) as a hydrogen source have shown high selectivity for reducing aromatic nitro groups in the presence of other reducible functionalities. tcichemicals.com Similarly, nickel-catalyzed hydrosilylative reduction offers a mild method for the selective conversion of nitro compounds to amines. rsc.org Specialized catalysts, such as sulfided platinum, can also achieve chemoselective nitro reduction in the presence of other sensitive groups under mild conditions. nih.gov

Table 1: Comparison of Reductive Conditions for Nitro Group Transformation

| Reductant/Catalyst | Conditions | Outcome on 3-(2-Nitrophenyl)isoxazole | Reference |

|---|---|---|---|

| Fe powder | Neat Acetic Acid (HOAc), 120 °C | Reductive Heterocyclization | nih.gov |

| Zn or Fe dust | Acetic Acid (HOAc) | Reductive Heterocyclization | nih.govresearchgate.net |

| H₂/Pd-C | - | Reductive Heterocyclization | nih.govnih.gov |

| Raney Nickel | - | Reductive Heterocyclization | nih.gov |

A particularly elegant and powerful transformation of 3-(2-nitrophenyl)isoxazoles is their conversion into quinoline-4-amines through a process known as reductive heterocyclization. nih.govnih.gov This reaction proceeds via a domino sequence where both the nitro group and the isoxazole ring are transformed in a single pot. mdpi.com

The process is typically initiated by a reducing agent that simultaneously reduces the nitro group to an amine and cleaves the N-O bond of the isoxazole ring to generate an enamino ketone intermediate. nih.gov This is followed by an intramolecular condensation (cyclization) of the newly formed aniline with the ketone moiety of the former isoxazole ring, and subsequent dehydration leads to the aromatic quinoline-4-amine product. nih.govmdpi.com

Several reducing systems have been found to be effective for this transformation. For instance, using iron (Fe) powder in acetic acid at elevated temperatures, or zinc (Zn) dust in acetic acid, successfully converts substituted 3-(2-nitrophenyl)isoxazoles into a variety of quinoline-4-amines. nih.govnih.govresearchgate.net These conditions have been shown to tolerate a range of other functional groups, making this a versatile synthetic route. nih.gov This heterocycle-to-heterocycle transformation provides a direct synthetic pathway to the quinoline (B57606) core, a privileged scaffold in medicinal chemistry. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on Nitrophenyl-Substituted Isoxazoles

The presence of a nitro group on the phenyl ring of nitrophenyl-substituted isoxazoles makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is a powerful tool for modifying the aromatic ring. masterorganicchemistry.com The reaction is initiated by the attack of a nucleophile on the electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of the leaving group restores the aromaticity of the ring.

The rate of SNAr reactions is significantly influenced by the presence and position of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com Electron-withdrawing groups located ortho or para to the leaving group accelerate the reaction by stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com

In the context of nitrophenyl-substituted isoxazoles, the nitro group serves as a strong electron-withdrawing group, activating the phenyl ring for SNAr. Research has demonstrated the successful SNAr reactions on 5-nitroisoxazoles with various nucleophiles, highlighting the utility of this method for the functionalization of the isoxazole ring. rsc.orgresearchgate.netmdpi.com These reactions are characterized by high yields, mild conditions, and a broad substrate scope. rsc.orgresearchgate.net The regioselectivity of these reactions is also noteworthy, allowing for the synthesis of specific isomers. rsc.orgmdpi.com For instance, the reaction of 3,5-dinitroisoxazoles with nucleophiles proceeds with excellent regioselectivity. rsc.org

The SNAr reaction has been employed to synthesize a variety of substituted isoxazoles, including thioethers and bis(isoxazoles). mdpi.comresearchgate.net For example, the DBU-catalyzed thioetherification of 3-nitroisoxazoles with thiols provides 3-isoxazolethioethers in good yields. researchgate.net Similarly, the reaction of 5-nitroisoxazoles with bis(nucleophiles) has been used to create bis(isoxazole) derivatives with various linkers. mdpi.comnih.gov

Chemical Reactions of the 5-Amino Functionality

The 5-amino group of this compound is a key site for chemical modification, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

The lone pair of electrons on the nitrogen atom of the 5-amino group makes it nucleophilic and susceptible to attack by electrophiles. This reactivity allows for a variety of electrophilic substitution reactions. While the isoxazole ring itself can undergo electrophilic substitution, typically at the 4-position, the amino group offers a more reactive site for many electrophiles. reddit.com

Reactions of 5-aminoisoxazoles with α-diazocarbonyl compounds have been shown to be highly chemoselective. nih.gov Depending on the reaction conditions, either Wolff rearrangement products (N-isoxazole amides) or N-H insertion products (α-amino acid derivatives of N-isoxazoles) can be obtained. nih.gov Thermal conditions favor the Wolff rearrangement, while the use of a rhodium catalyst leads to N-H insertion. nih.gov

The 5-amino group readily participates in reactions to form amides, ureas, and other nitrogen-containing derivatives, which are important functional groups in many biologically active compounds. mdpi.comumich.edu

Amide Formation: Amides can be synthesized through the reaction of the 5-amino group with acylating agents such as acyl chlorides or carboxylic acids activated with coupling reagents. vulcanchem.comnih.govcore.ac.uk For instance, this compound can react with acyl chlorides to yield the corresponding acetamide (B32628) derivatives. vulcanchem.com Another approach involves the direct synthesis of amides from carboxylic acids using urea (B33335) as a nitrogen source, catalyzed by agents like Mg(NO₃)₂ or imidazole. nih.govcore.ac.uk

Urea Formation: Urea derivatives are typically formed by the reaction of the amino group with isocyanates. umich.eduorganic-chemistry.org This reaction provides a straightforward method for introducing a urea moiety. An alternative, one-pot synthesis of ureas involves the in situ generation of isocyanates from Boc-protected amines. organic-chemistry.org Additionally, a direct reaction of primary amides with an ammonia (B1221849) source in the presence of phenyliodine diacetate can yield N-substituted ureas via a Hofmann rearrangement. organic-chemistry.org

Other Nitrogen-Containing Derivatives: The reactivity of the 5-amino group extends to the formation of other nitrogen-containing structures. For example, bis-sulfonylation of the related 3-(2-aminophenyl)isoxazol-5-amine with mesyl chloride can lead to the formation of spirocyclic analogs. vulcanchem.com

The following table summarizes some of the key reactions of the 5-amino functionality:

| Reaction Type | Reagents | Product |

| Amide Formation | Acyl Chlorides, Carboxylic Acids | Amides |

| Urea Formation | Isocyanates | Ureas |

| Sulfonylation | Mesyl Chloride | Sulfonamides |

Rearrangement Reactions and Ring Transformations

Isoxazole derivatives, including this compound, can undergo a variety of rearrangement and ring transformation reactions, leading to the formation of novel heterocyclic systems. These transformations are often induced by base or heat and provide access to a diverse range of molecular scaffolds.

While this compound is a 5-amino-isoxazole, related isoxazol-5(2H)-ones are known to undergo distinct base-induced rearrangements. uq.edu.au These reactions can proceed through at least five different pathways, offering significant potential for the synthesis of various heterocyclic compounds. uq.edu.au The specific pathway taken depends on the nature of the base or nucleophile used.

One notable rearrangement is the Boulton–Katritzky rearrangement, which has been observed in base-promoted reactions of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. nih.gov This rearrangement leads to the formation of 3-hydroxy-2-(2-aryl mdpi.comuq.edu.aumdpi.comtriazol-4-yl)pyridines. nih.gov Although not directly involving this compound, this illustrates the types of rearrangements that can occur within the broader isoxazole family.

The isoxazole ring serves as a versatile building block for the synthesis of various fused heterocyclic systems. mdpi.comresearchgate.net These transformations often involve the cleavage and subsequent reformation of the isoxazole ring or reactions involving its substituents.

One common strategy is the intramolecular cyclization of appropriately substituted isoxazoles. For example, intramolecular nitrile oxide cycloaddition reactions have been used to synthesize fused isoxazoles and isoxazolines. mdpi.com Another approach involves the condensation of isoxazole derivatives with other molecules to build a new ring system. For instance, the reaction of 3-aryl-4-formyl isoxazoles with 1,2-diamines can lead to the formation of isoxazole-fused benzodiazepines and other macrocyclic structures. tandfonline.com

The synthesis of fused heterocycles from isoxazoles can also be achieved through ring-opening reactions followed by cyclization. For example, a 1H- uq.edu.auresearchgate.netresearchgate.netdiazepino[2,3-c]isoxazole has been synthesized via a ring-opening reaction. researchgate.net

The following table provides examples of fused heterocycles synthesized from isoxazole precursors:

| Isoxazole Precursor | Reagents/Conditions | Fused Heterocycle |

| 2-propargyl-2-(2-nitro-1-aryl/alkylethyl) malonates | tert-butoxide, Yamaguchi reagents | Bicyclic isoxazole |

| 3-Aryl-4-formyl isoxazoles | 1,2-Diamines | Isoxazole-fused benzodiazepines |

| Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones | Base (e.g., K₂CO₃) | 3-Hydroxy-2-(2-aryl mdpi.comuq.edu.aumdpi.comtriazol-4-yl)pyridines |

Biological Activities and Medicinal Chemistry Applications of 3 2 Nitrophenyl Isoxazol 5 Amine Derivatives

Spectrum of Pharmacological Relevance of Isoxazole-Based Compounds

The broad therapeutic potential of isoxazole (B147169) derivatives is a testament to their chemical tractability and ability to interact with multiple biological pathways. ijrrjournal.comnih.gov Researchers have successfully synthesized and evaluated a multitude of isoxazole-containing molecules, revealing a rich spectrum of pharmacological activities. ijrrjournal.comipindexing.com

Antimicrobial Efficacy (Antibacterial, Antifungal)

Isoxazole derivatives have demonstrated significant efficacy against a wide range of microbial pathogens, including both bacteria and fungi. researchgate.netipindexing.com The isoxazole moiety is a key pharmacophore in several clinically used antibacterial drugs, such as sulfamethoxazole, cloxacillin, and dicloxacillin. mdpi.commdpi.com

Antibacterial Activity:

Newly synthesized isoxazole derivatives have shown potent antibacterial activity against various strains. For instance, certain isoxazole-based chalcones and their dihydropyrazole derivatives have exhibited superior antibacterial properties. mdpi.com One study highlighted a chalcone (B49325) derivative, compound 28, with a potent minimum inhibitory concentration (MIC) of 1 µg/mL. mdpi.com Another research effort synthesized novel isoxazole-triazole hybrids, with conjugate 7b showing strong antibacterial effects against Escherichia coli and Pseudomonas aeruginosa, comparable to standard antibiotics. mdpi.com The presence of specific substituents on the isoxazole core, such as a halogenated aromatic ring at the 5-position and an amine-substituted phenyl ring at the 3-position, has been linked to moderate antibacterial activity. journaljpri.com Furthermore, some isoxazole derivatives substituted with a thiophenyl moiety have displayed significant activity against E. coli, S. aureus, and P. aeruginosa. nih.gov

Antifungal Activity:

Isoxazole derivatives have also emerged as promising antifungal agents. mdpi.comnih.gov Dihydropyrazole derivatives of isoxazoles, in particular, have demonstrated remarkable antifungal activity. mdpi.com For example, compound 46 showed excellent antifungal activity with an IC50 of 2 ± 1 µg/mL. mdpi.com In the search for new treatments for Candida albicans infections, two isoxazole derivatives, PUB14 and PUB17, displayed selective anti-Candida activity without harming beneficial microbiota. mdpi.comresearchgate.net These compounds also showed lower cytotoxicity compared to conventional antimicrobials, suggesting their potential for safe clinical application. mdpi.comnih.govresearchgate.net The ability of these derivatives to eradicate Candida biofilms highlights their promise as anti-biofilm drugs. mdpi.comresearchgate.net

Table 1: Antimicrobial Activity of Selected Isoxazole Derivatives

| Compound/Derivative | Target Microbe | Activity | Reference |

|---|---|---|---|

| Chalcone derivative 28 | Bacteria | Potent (MIC = 1 µg/mL) | mdpi.com |

| Isoxazole-triazole hybrid 7b | E. coli, P. aeruginosa | Strong antibacterial effect | mdpi.com |

| Dihydropyrazole derivative 46 | Fungi | Excellent (IC50 = 2 ± 1 µg/mL) | mdpi.com |

| PUB14 and PUB17 | Candida albicans | Selective antifungal activity | mdpi.comresearchgate.net |

| Isoxazoles with thiophenyl moiety | E. coli, S. aureus, P. aeruginosa | Significant antibacterial activity | nih.gov |

Anti-inflammatory and Analgesic Properties

The isoxazole scaffold is a key component in several compounds exhibiting potent anti-inflammatory and analgesic activities. nih.govscholarsresearchlibrary.comnih.gov These derivatives often work by modulating inflammatory pathways and inhibiting the production of pro-inflammatory mediators. nih.gov

Research has shown that various isoxazole derivatives possess significant anti-inflammatory effects. For example, a study on indolyl-isoxazolidines identified a compound, 9a, that significantly inhibited the production of TNF-α and IL-6 in macrophages and demonstrated analgesic and anti-inflammatory effects comparable to indomethacin (B1671933) in animal models. nih.gov Another derivative, MZO-2, was found to be highly effective in reducing ear edema and the number of lymphocytes in a mouse model of contact sensitivity, with potency comparable to the reference drug tacrolimus. nih.govresearchgate.net Its inhibitory effect on carrageenan-induced paw inflammation was also potent. nih.govresearchgate.net

Furthermore, new series of isoxazole derivatives have been synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema method in rats. scholarsresearchlibrary.com In one such study, derivatives TPI-7 and TPI-13, which contain a methoxy (B1213986) group at the para position, were identified as the most active compounds. scholarsresearchlibrary.com The mechanism of action for some of these compounds involves the inhibition of albumin denaturation and protease activity, both of which are implicated in the inflammatory process. ymerdigital.com

Anticancer and Cytotoxic Potentials

The isoxazole ring is a prominent feature in many compounds with significant anticancer and cytotoxic properties. researchgate.netespublisher.comespublisher.com These derivatives exert their effects through various mechanisms, including the induction of apoptosis, inhibition of key enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization. researchgate.netnih.gov

Numerous studies have highlighted the potential of isoxazole derivatives as anticancer agents. For instance, isoxazole-based chalcones and their corresponding dihydropyrazoles have been investigated for their anticancer activities. mdpi.com Dihydropyrazole derivatives, in particular, showed superior anticancer activity, with compounds 45 and 39 exhibiting potent effects with IC50 values of 2 ± 1 µg/mL and 4 ± 1 µg/mL, respectively. mdpi.com These compounds were also found to be non-toxic to normal human cell lines. mdpi.com

Other research has focused on isoxazole-carboxamide derivatives, with compounds 2d and 2e showing the most activity against liver cancer cells (Hep3B) and inducing a delay in the G2/M phase of the cell cycle, similar to the positive control doxorubicin. nih.gov These compounds also shifted the mode of cell death from necrosis to apoptosis. nih.gov Furthermore, isoxazole derivatives have been developed as inhibitors of heat shock protein 90 (HSP90), a protein crucial for the stability of many oncogenic proteins. guidechem.com Compounds like NVP-AUY922 and its derivatives have shown high binding potency to HSP90 and have inhibited the growth of human lung and breast cancer cells. guidechem.com

Table 2: Anticancer Activity of Selected Isoxazole Derivatives

| Compound/Derivative | Cancer Cell Line | Mechanism of Action/Effect | Reference |

|---|---|---|---|

| Dihydropyrazole 45 | - | Potent anticancer activity (IC50 = 2 ± 1 µg/mL) | mdpi.com |

| Dihydropyrazole 39 | - | Potent anticancer activity (IC50 = 4 ± 1 µg/mL) | mdpi.com |

| Isoxazole-carboxamide 2d & 2e | Hep3B (Liver Cancer) | Induced G2/M cell cycle delay and apoptosis | nih.gov |

| NVP-AUY922 | Lung and Breast Cancer | HSP90 inhibitor | guidechem.com |

| KRIBB3 | Colon, Prostate, Breast, Lung Cancer | Inhibits tubulin polymerization | guidechem.com |

Antidiabetic Activities, Including α-Amylase and α-Glucosidase Inhibition

Isoxazole-containing compounds have emerged as a promising class of agents for the management of diabetes. researchgate.netnih.gov Their mechanisms of action often involve the enhancement of glucose uptake and the inhibition of key carbohydrate-digesting enzymes like α-amylase and α-glucosidase. researchgate.netnih.gov

Several studies have demonstrated the antidiabetic potential of isoxazole derivatives. For instance, a novel isoxazole derivative, C45, derived from the flavonoid kaempferol, was found to significantly improve glucose consumption in insulin-resistant liver cells at nanomolar concentrations. researchgate.netnih.gov This effect was attributed to the activation of the AMPK/PEPCK/G6Pase pathway. researchgate.netnih.gov

Furthermore, trifluoromethylated flavonoid-based isoxazoles have been synthesized and shown to be effective inhibitors of α-amylase. nih.gov One such compound, 3b, exhibited an inhibitory potency (IC50 = 12.6 ± 0.2 μM) similar to the standard drug acarbose. nih.gov Structure-activity relationship studies revealed that these compounds interact with key residues in the active site of the α-amylase enzyme. nih.gov Other research has shown that isoxazole derivatives with a halogenated or nitrated phenyl ring at the 5-position and a hydroxyl or amine substituted phenyl ring at the 3-position exhibit significant in vitro antidiabetic action by enhancing glucose uptake by yeast cells. journaljpri.com

Immunomodulatory Effects (Immunosuppressive and Immunostimulatory Activities)

Isoxazole derivatives have been shown to possess a wide range of immunomodulatory activities, encompassing both immunosuppressive and immunostimulatory effects. nih.govnih.govmdpi.com This dual activity makes them attractive candidates for treating a variety of conditions, from autoimmune diseases to immunodeficiency states. mdpi.com

Immunosuppressive Activities:

Many isoxazole derivatives exhibit potent immunosuppressive properties. nih.govnih.gov For example, a new series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were synthesized and found to inhibit the proliferation of peripheral blood mononuclear cells. mdpi.comnih.gov One compound, MM3, was particularly effective and non-toxic, and was shown to inhibit the production of the pro-inflammatory cytokine TNF-α. mdpi.comnih.govresearchgate.net Its mechanism of action appears to involve the induction of apoptosis in immune cells. mdpi.comnih.govresearchgate.net Other studies have identified isoxazole derivatives that can suppress both humoral and cellular immune responses. nih.gov

Immunostimulatory Activities:

Conversely, some isoxazole derivatives have demonstrated immunostimulatory properties, which could be valuable in restoring immune function in immunocompromised individuals. nih.gov An isoxazoline (B3343090) derivative, HAB-439, was found to stimulate the delayed-type hypersensitivity (DTH) response to bacterial antigens and could restore a decreased DTH reaction caused by antibiotic treatment. nih.gov Another isoxazole derivative, RM-11, has been shown to be a potent stimulator of both humoral and cellular immune responses in mice and can accelerate the restoration of immune function in mice treated with the immunosuppressive drug cyclophosphamide. nih.gov

Anti-malarial Applications and Other Anti-infective Research

The versatile isoxazole scaffold has also been explored for its potential in combating other infectious diseases, including malaria. mdpi.com Chalcones and their derivatives, which can be used to synthesize isoxazoles, have been reported to possess antimalarial activity. mdpi.com While the provided search results primarily focus on the antibacterial, antifungal, and other activities mentioned above, the broad biological activity of isoxazole derivatives suggests their potential for further investigation as anti-malarial and other anti-infective agents. mdpi.comscholarsresearchlibrary.com

Neuropharmacological Investigations and Central Nervous System Activity

The isoxazole nucleus is a component of various compounds demonstrating a wide spectrum of biological activities, including effects on the central nervous system (CNS). nih.gov Derivatives containing the isoxazole ring have been investigated for several CNS-related activities, such as anticonvulsant and antidepressant effects. nih.gov While specific neuropharmacological studies focusing exclusively on 3-(2-Nitrophenyl)isoxazol-5-amine are not extensively detailed in the available literature, the general class of isoxazole-containing compounds has shown promise. For instance, some isoxazole derivatives have been evaluated as antagonists for serotonin (B10506) receptors 5-HT2A and 5-HT2C, which are established targets for treating depression. ijpcbs.com Furthermore, other heterocyclic systems incorporating substituted phenyl rings have been synthesized and have demonstrated significant sedative-hypnotic and CNS depressant activities. nih.gov Synthetic benzoxazole (B165842) derivatives, which share structural similarities, are also being explored as potential treatments for neurodegenerative conditions like Alzheimer's and prion diseases. nih.gov These findings suggest that the this compound scaffold is a viable candidate for future neuropharmacological investigations.

Structure-Activity Relationship (SAR) Studies for this compound and Its Analogs

The biological activity of isoxazole derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and isoxazole rings. nih.gov Understanding these relationships is critical for designing new derivatives with enhanced potency and selectivity.

Influence of Nitrophenyl Position and Electronic Nature on Biological Activity

The presence and position of the nitro group on the phenyl ring are critical determinants of biological activity. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the entire molecule. In various heterocyclic systems, the inclusion of a nitrophenyl moiety has been linked to potent biological effects. For example, a p-nitrophenyl-substituted derivative of an isosteviol-based thiourea (B124793) demonstrated the strongest cytotoxic activity among a series of tested compounds. nih.gov In the synthesis of related heterocyclic compounds, aryl nitrile oxides bearing electron-withdrawing groups, such as a nitro group, on the aryl moiety often result in good reaction yields. researchgate.net

The position of the nitro group (ortho, meta, or para) also plays a crucial role. The ortho-position, as in this compound, can lead to specific intramolecular interactions and conformational preferences that may influence receptor binding. Obtaining arylheterocyclic precursors with ortho-functional groups like the nitro group is a tactical approach for creating new polycyclic molecules. mdpi.com While direct comparative studies on the positional isomers of 3-(nitrophenyl)isoxazol-5-amine are limited, research on other classes of compounds, such as (3-nitrophenyl)(5-substituted phenyl-1,3,4-thiadiazol-2-yl) methanediamine, highlights the importance of the nitrophenyl group in conferring biological activity. researchgate.net

Table 1: Influence of Electronic Groups on Biological Activity

| Compound Class | Substituent | Observation | Reference |

|---|---|---|---|

| Isosteviol-based thioureas | p-nitrophenyl | Strongest cytotoxic activity in the series. | nih.gov |

| 3-Aryl-5-hydroxy-5-vinyl-2-isoxazolines | Electron-withdrawing groups on aryl moiety | Fair to good synthetic yields. | researchgate.net |

| Isoxazole Chalcone Derivatives | Nitro group on thiophene (B33073) ring | Did not significantly affect antibacterial activity. | nih.gov |

Significance of the 5-Amino Group for Receptor Binding and Efficacy

The 5-amino group on the isoxazole ring is a key functional group that can significantly impact the molecule's pharmacological profile. This primary amine can act as a hydrogen bond donor, a crucial interaction for binding to biological targets such as enzyme active sites or receptors. nih.gov The amino group in 5-amino-3-methyl-isoxazole-4-carboxylic acid, a related structure, is noted to be part of a β-amino acid system, a class of unnatural amino acids increasingly used in drug discovery to create peptidomimetics with enhanced stability. nih.gov

Interestingly, the reactivity of the 5-amino group on the isoxazole ring can be selective. In some reaction conditions, this amino group has been shown to be unreactive, a property that can be exploited in multi-step syntheses to avoid the need for protecting groups. nih.govnih.gov This unique chemical behavior allows for the derivatization of other parts of the molecule while preserving the amino group for its critical role in biological interactions. The NH group has been found to be essential for the cytotoxic activity of certain isosteviol-based aminoalcohols. nih.gov Furthermore, the 5-amino group provides a synthetic handle for creating diverse libraries of compounds through reactions like acylation or sulfonylation, enabling the exploration of a wider chemical space to optimize biological activity. vulcanchem.comrsc.org

Conformational and Electronic Effects of Isoxazole Ring Substitution on Pharmacological Profile

Substitution at other positions on the isoxazole ring can modulate the compound's conformational and electronic properties, thereby influencing its pharmacological profile. nih.govresearchgate.net The isoxazole ring itself is an electron-rich aromatic structure with a weak nitrogen-oxygen bond, making it a versatile intermediate in synthesis. nih.gov Modifications can influence binding affinity, potency, and selectivity for a given biological target. researchgate.net

For instance, introducing electron-donating or electron-withdrawing groups directly onto the isoxazole ring can alter its electronic character and, consequently, its interaction with target proteins. researchgate.net The steric bulk of substituents also plays a role; larger groups can dictate the preferred conformation of the molecule, which may be crucial for fitting into a specific binding pocket. In studies of other isoxazole series, a methyl group on the isoxazole was found to be essential for antitubercular activity, while branching at the C-5 position increased binding affinity to the multi-drug resistance (MDR) transporter. researchgate.netnih.gov

Table 2: Effect of Isoxazole Ring Substitution on Activity

| Compound Series | Substitution | Effect | Reference |

|---|---|---|---|

| Isoxazole-curcumin derivatives | Demethylation of isoxazole derivative | Decrease in antifungal activity. | nih.gov |

| 4,5-Diarylisoxazoles | C-3 Me substituent on isoxazoline ring | Potent analgesic and selective COX-2 activity. | nih.gov |

| Trisubstituted Isoxazoles | Thioether linkage vs. Ether linkage | Significantly lower potency. | nih.gov |

Molecular Targets and Mechanisms of Action in Biological Systems

Identifying the specific molecular targets of this compound derivatives is essential for understanding their mechanism of action and therapeutic potential. Research on related isoxazole structures points towards several enzyme families as possible targets.

Enzyme Inhibition Studies (e.g., Cyclooxygenase-1/2, Farnesoid X Receptor)

Cyclooxygenase (COX) Inhibition: The isoxazole scaffold is present in compounds known to exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The discovery of two isoforms, COX-1 and COX-2, has allowed for the development of selective inhibitors to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Certain 4,5-diphenyl-4-isoxazoline derivatives have been reported as selective COX-2 inhibitors. nih.gov Specifically, compounds with a methyl substituent at the C-3 position of the isoxazoline ring were found to be potent and selective for COX-2. nih.gov This suggests that derivatives of this compound could be designed and evaluated for similar inhibitory activity against COX enzymes.

Farnesoid X Receptor (FXR) Modulation: The Farnesoid X Receptor (FXR) is a nuclear receptor activated by bile acids that plays a critical role in regulating bile acid, lipid, and glucose metabolism. nih.govnih.gov As such, it has become a significant drug target for metabolic and liver diseases. nih.govnih.gov While direct studies of this compound on FXR are lacking, other nitrophenyl-containing heterocyclic compounds have been identified as FXR modulators. For example, a pyrazolone (B3327878) derivative bearing a 3-nitrophenyl group was found to suppress the expression of FXR target genes. nih.gov This indicates that the nitrophenyl motif can be compatible with binding to FXR, making this compound and its analogs intriguing candidates for investigation as potential FXR antagonists.

Table 3: Potential Enzyme Targets for Isoxazole Derivatives

| Enzyme Target | Compound Class | Observed Activity | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 4,5-Diphenyl-4-isoxazolines | Selective inhibition. | nih.gov |

| Farnesoid X Receptor (FXR) | (Z)-4-(4-Hydroxy-3-methoxybenzylidene)-1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5(4H)-one | Antagonistic activity, suppression of target genes. | nih.gov |

| Tyrosine kinase c-Met | 3-amino-benzo[d]isoxazole derivatives | Inhibitory activity. | nih.gov |

Receptor Agonism and Antagonism by Isoxazole Derivatives

Isoxazole derivatives have demonstrated the ability to act as both agonists and antagonists at a variety of receptors, highlighting their potential as modulators of physiological processes. This activity is highly dependent on the specific substitution pattern of the isoxazole ring.

One significant area of research has been the interaction of isoxazole derivatives with glutamate (B1630785) receptors. nih.gov Specifically, certain aryl isoxazole derivatives have been identified as antagonists of the metabotropic glutamate receptor 1 (mGluR1), a target implicated in neurological disorders such as neuropathic pain. nih.gov The development of orally active mGluR1 antagonists from this class of compounds underscores their potential for treating chronic pain conditions. nih.gov Furthermore, isoxazole-4-carboxamide derivatives have been shown to be potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govmdpi.com These derivatives can act as negative allosteric modulators, reducing receptor overactivation that contributes to chronic inflammatory pain without completely blocking normal synaptic function. nih.govmdpi.com

Isoxazole derivatives have also been explored as modulators of adrenergic receptors. Chiral isoxazole derivatives have been synthesized and characterized for their activity at human β-adrenergic receptor subtypes. researchgate.net Functional assays revealed that these compounds can act as partial agonists at the β3-adrenergic receptor and show higher efficacy at β2-adrenergic receptors. researchgate.net

In the realm of antipsychotic drug development, the isoxazole moiety is a key structural feature of iloperidone, an antagonist of D2 and 5-HT2A receptors. rsc.org The oxygen atoms of the isoxazole ring are crucial for its binding to the D2 receptor. rsc.org Additionally, isoxazole-containing compounds have been developed as orexin (B13118510) receptor antagonists, which are involved in the regulation of wakefulness and appetite. rsc.org

The farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism, has also been a target for isoxazole derivatives. nih.gov Novel isoxazole compounds have been identified as potent FXR agonists, demonstrating potential for the treatment of cholestatic liver diseases. nih.gov

Table 1: Receptor Activity of Various Isoxazole Derivatives

| Derivative Class | Receptor Target | Activity | Potential Application |

|---|---|---|---|

| Aryl isoxazole derivatives | Metabotropic Glutamate Receptor 1 (mGluR1) | Antagonist nih.gov | Neuropathic pain nih.gov |

| Isoxazole-4-carboxamide derivatives | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptor | Negative Allosteric Modulator nih.govmdpi.com | Chronic inflammatory pain nih.gov |

| Chiral isoxazole derivatives | β2-Adrenergic Receptor | Agonist (high efficacy) researchgate.net | Not specified |

| Chiral isoxazole derivatives | β3-Adrenergic Receptor | Partial Agonist researchgate.net | Not specified |

| Iloperidone (isoxazole-containing) | Dopamine D2 Receptor | Antagonist rsc.org | Schizophrenia rsc.org |

| Iloperidone (isoxazole-containing) | Serotonin 5-HT2A Receptor | Antagonist rsc.org | Schizophrenia rsc.org |

| Isoxazole-containing compounds | Orexin Receptors | Antagonist rsc.org | Insomnia rsc.org |

| Substituted isoxazoles | Farnesoid X Receptor (FXR) | Agonist nih.gov | Cholestatic liver diseases nih.gov |

Modulation of Cellular Pathways and Signaling Cascades

The biological effects of isoxazole derivatives are often mediated through their influence on various cellular pathways and signaling cascades. These interactions can lead to a range of outcomes, from the induction of apoptosis in cancer cells to the regulation of immune responses.

A significant body of research points to the ability of isoxazole derivatives to trigger apoptosis through mitochondrial-dependent pathways. rsc.org For instance, certain isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have been shown to activate p53, a key tumor suppressor protein. rsc.org This activation alters the balance of mitochondrial proteins like Bcl-2 and Bax, leading to the expression of caspases and subsequent apoptosis. rsc.org Another isoxazole derivative, MM3, has been found to initiate an apoptotic pathway involving the activation of NF-κB and Fas by caspase 8. mdpi.com

Isoxazole derivatives have also been shown to modulate key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR and MEK/ERK pathways. researchgate.net Inhibition of these pathways by certain isoxazole compounds can lead to cell death in cancer cells. researchgate.net Furthermore, some isoxazole derivatives can modulate the aryl hydrocarbon receptor (AhR) signaling pathway, which can induce cytotoxicity in cancer cells. researchgate.net

In the context of the immune system, isoxazole derivatives exhibit a range of immunoregulatory properties by influencing signaling pathways in immune cells. nih.govmdpi.com For example, the isoxazole derivative VGX-1027 has been shown to inhibit LPS-induced cell signaling pathways, suggesting its potential in treating immunoinflammatory diseases. mdpi.com Other derivatives have been found to modulate T-cell and B-cell populations and enhance antibody production. nih.govmdpi.com The immunosuppressive effects of some isoxazole compounds are attributed to their ability to induce apoptosis in immune cells. mdpi.com

The Bruton's tyrosine kinase (BTK) signaling pathway, crucial for B-cell development and proliferation, is another target for isoxazole-based compounds. acs.org Novel benzisoxazole-based PROTAC (Proteolysis Targeting Chimera) degraders have been designed to target BTK for degradation, offering a potential therapeutic strategy for B-cell malignancies. acs.org

Table 2: Modulation of Cellular Pathways by Isoxazole Derivatives

| Derivative Class | Cellular Pathway/Signaling Cascade | Effect | Potential Application |

|---|---|---|---|

| Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | p53 activation, Mitochondrial-dependent apoptosis rsc.org | Activation rsc.org | Cancer rsc.org |

| MM3 (isoxazole derivative) | Caspase 8-mediated NF-κB and Fas activation mdpi.com | Activation mdpi.com | Immunosuppression mdpi.com |

| Isoxazole derivatives | PI3K/Akt/mTOR pathway researchgate.net | Inhibition researchgate.net | Cancer researchgate.net |

| Isoxazole derivatives | MEK/ERK pathway researchgate.net | Inhibition researchgate.net | Cancer researchgate.net |

| Isoxazole derivatives | Aryl Hydrocarbon Receptor (AhR) signaling researchgate.net | Modulation researchgate.net | Cancer researchgate.net |

| VGX-1027 | LPS-induced cell signaling mdpi.com | Inhibition mdpi.com | Immunoinflammatory diseases mdpi.com |

| Benzisoxazole-based PROTACs | Bruton's Tyrosine Kinase (BTK) signaling | Degradation of BTK acs.org | B-cell malignancies acs.org |

Table of Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine derivatives | |

| MM3 | |

| Iloperidone | |

| VGX-1027 |

Computational and Theoretical Investigations of 3 2 Nitrophenyl Isoxazol 5 Amine

Quantum Chemical Characterization and Electronic Structure Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. These methods provide insights into chemical reactivity, stability, and spectroscopic behavior.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals, are critical in determining a molecule's electronic behavior. The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap generally signifies higher reactivity and greater polarizability. nih.govnih.gov

For isoxazole (B147169) and its derivatives, the HOMO-LUMO gap is a crucial parameter in assessing their potential as pharmaceutical agents. researchgate.netresearchgate.net In a computational study on a series of newly synthesized isoxazole derivatives using DFT with the B3LYP/6-311+G(d,p) basis set, the HOMO-LUMO energy gaps were calculated to understand their electronic structures and reactivity. researchgate.net For instance, in a study of isoflavene-based Mannich bases, it was noted that smaller HOMO-LUMO gaps, on the order of 0.21 to 0.22 eV, were indicative of increased chemical and biological activity. nih.gov

While specific values for 3-(2-Nitrophenyl)isoxazol-5-amine are not published, studies on related nitro-aromatic compounds provide insight. For example, the HOMO-LUMO gap for 5-(furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole has been computationally investigated. ijpcbs.com The presence of the electron-withdrawing nitro group on the phenyl ring, combined with the electronic properties of the isoxazole and amine moieties, would be expected to significantly influence the frontier orbital energies and the resulting energy gap of the title compound.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for an Analogous Isoxazole Derivative Note: The following data is for a representative isoxazole derivative and is intended to be illustrative of the typical values obtained from DFT calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -2.89 |

| HOMO-LUMO Gap (ΔE) | 3.65 |

Electrostatic Potential Mapping and Electron Density Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites. mdpi.com The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. mdpi.com Negative regions (typically colored red) are rich in electrons and are attractive to electrophiles, while positive regions (blue) are electron-poor and are targets for nucleophiles.

In molecules containing nitro groups, such as nitro-substituted acetylenes, the introduction of the NO2 group has been shown to completely eliminate the negative potential associated with triple bonds, making them less susceptible to electrophilic attack. dtic.mil Conversely, positive potential builds up around the C-NO2 bonds, indicating these as likely sites for nucleophilic interaction. dtic.mil For isoxazole derivatives, MEP maps have been used to identify the distribution of partial charges, with negative potential often localized around the nitrogen and oxygen atoms of the isoxazole ring. researchgate.net

For this compound, an MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the isoxazole ring. The amine group would also contribute to the charge distribution. These sites would represent the most probable centers for hydrogen bonding and other noncovalent interactions, which are crucial for biological activity. nih.gov

Spectroscopic Property Predictions (e.g., UV/Visible Absorption)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV/Visible) of molecules. researchgate.netnih.gov This technique can accurately calculate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations help in the interpretation of experimental spectra and in understanding the nature of the electronic transitions, such as n→π* or π→π* transitions.

Studies on benzoisoxazole derivatives have demonstrated a good correlation between TD-DFT calculated spectra and experimental results. researchgate.net The choice of solvent can also be incorporated into these models to simulate more realistic conditions. researchgate.net For the isoxazole core itself, experimental and theoretical studies have identified a broad absorption peak around 6.0 eV (approximately 207 nm), corresponding to a π→π* transition. acs.org The specific absorption characteristics of this compound would be determined by the electronic transitions involving the entire conjugated system, including the nitrophenyl ring, the isoxazole core, and the amine substituent. The presence of the nitro and amine groups would likely lead to additional absorption bands in the UV-visible region.

Advanced Molecular Modeling and Simulation Approaches

Beyond quantum chemical characterization, advanced molecular modeling techniques are employed to understand how molecules like this compound might interact with biological targets and to guide the design of new, more potent compounds.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a computational methodology that correlates the biological activity of a series of compounds with their three-dimensional properties. mdpi.comnih.gov By building predictive models, 3D-QSAR helps to identify the key structural features that are essential for a desired biological effect, such as anticancer or antibacterial activity. nih.govnih.gov This information is invaluable for the rational design of new therapeutic agents.

Numerous 3D-QSAR studies have been successfully applied to various classes of isoxazole derivatives to elucidate their structure-activity relationships. mdpi.comnih.gov These studies typically involve aligning a set of structurally related molecules and calculating various molecular fields that describe their properties in 3D space.

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that explains the relationship between the biological activity of a set of molecules and their steric and electrostatic properties. nih.govnih.gov In a CoMFA study, each molecule in a training set is placed in a 3D grid, and the steric and electrostatic fields are calculated at each grid point. Statistical methods, such as Partial Least Squares (PLS) regression, are then used to generate a model that correlates these field values with the biological activity.

The results of a CoMFA analysis are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a study on isoxazole derivatives as farnesoid X receptor (FXR) agonists generated CoMFA models with strong predictive ability (q² = 0.664, r² = 0.960). mdpi.com The resulting contour maps indicated that bulky, electropositive substituents at certain positions on the isoxazole scaffold were favorable for activity, while electronegative groups in other regions were detrimental. mdpi.com

For a series of compounds based on the this compound scaffold, a CoMFA study could reveal the precise steric and electrostatic requirements for optimal interaction with a specific biological target. This would guide the synthesis of new analogs with improved potency.

Table 2: Statistical Parameters from a Representative CoMFA Study on Isoxazole Derivatives Note: This data is from a published study on a series of isoxazole derivatives and serves to illustrate the statistical validation of a CoMFA model. mdpi.com

| Parameter | Value | Description |

| q² | 0.664 | Cross-validated correlation coefficient; a measure of the model's internal predictive ability. |

| r² | 0.960 | Non-cross-validated correlation coefficient; indicates the goodness of fit of the model. |